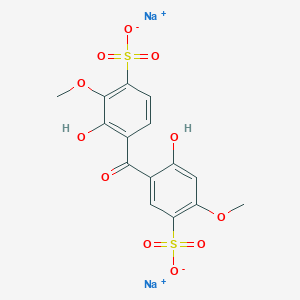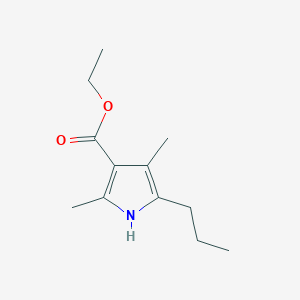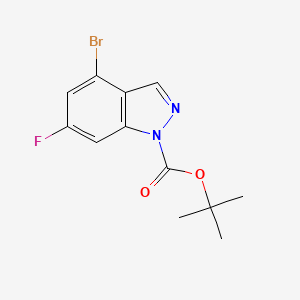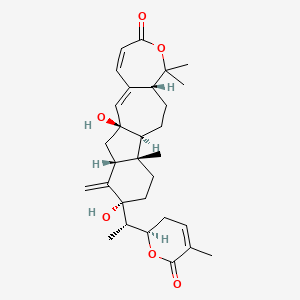![molecular formula C10H18N4 B13076972 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13076972.png)
1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of the 3-Methylcyclohexylmethyl Halide: This can be achieved by reacting 3-methylcyclohexanol with a halogenating agent such as thionyl chloride or phosphorus tribromide to form 3-methylcyclohexylmethyl chloride.
Azide Formation: The 3-methylcyclohexylmethyl chloride is then reacted with sodium azide to form 3-methylcyclohexylmethyl azide.
Cycloaddition Reaction: The azide is subjected to a cycloaddition reaction with an alkyne in the presence of a copper(I) catalyst to form the triazole ring, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole ring or the cyclohexyl group.
Substitution: Substituted triazole derivatives with various functional groups.
科学的研究の応用
1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects, such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
1-Methylcyclohexene: A similar compound with a cyclohexene ring instead of a triazole ring.
3-Methylcyclohexanol: A precursor in the synthesis of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine.
1,2,3-Triazole: The parent compound of the triazole ring in this compound.
Uniqueness
This compound is unique due to the presence of both a 3-methylcyclohexyl group and a triazole ring. This combination imparts specific chemical and biological properties that are not observed in simpler compounds like 1-methylcyclohexene or 1,2,3-triazole alone.
特性
分子式 |
C10H18N4 |
|---|---|
分子量 |
194.28 g/mol |
IUPAC名 |
1-[(3-methylcyclohexyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C10H18N4/c1-8-3-2-4-9(5-8)6-14-7-10(11)12-13-14/h7-9H,2-6,11H2,1H3 |
InChIキー |
KEWRECCTZYSWTM-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1)CN2C=C(N=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


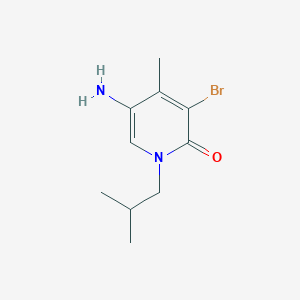
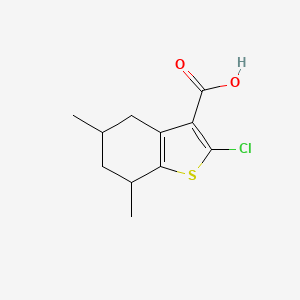

![1-[(Oxan-3-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13076917.png)
![(2E)-2-[(3-methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B13076921.png)
